molecular formula C26H27FN2O2 B384254 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether

Cat. No.: B384254
M. Wt: 418.5g/mol
InChI Key: SEULJEZGONHHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a piperazine ring, which is further connected to a fluorophenoxypropanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-fluorophenyl ether can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one

InChI

InChI=1S/C26H27FN2O2/c1-20(31-24-15-9-8-14-23(24)27)26(30)29-18-16-28(17-19-29)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,25H,16-19H2,1H3

InChI Key

SEULJEZGONHHKG-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4F

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4F

Origin of Product

United States

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